![molecular formula C7H7N3 B1331768 4,6-Dimethylpyrimidine-2-carbonitrile CAS No. 22126-16-5](/img/structure/B1331768.png)
4,6-Dimethylpyrimidine-2-carbonitrile
Overview
Description
4,6-Dimethylpyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7N3 It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 4 and 6, and a cyano group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrimidine-2-carbonitrile typically involves the reaction of 4,6-dimethyl-2-pyrimidinone with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as hydrazine hydrate can be used for substitution reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Oxidation: Potassium permanganate in an acidic medium is used for oxidation reactions.
Major Products Formed:
Substitution: Formation of hydrazones and other substituted derivatives.
Reduction: Formation of 4,6-dimethylpyrimidine-2-amine.
Oxidation: Formation of 4,6-dimethylpyrimidine-2-carboxylic acid.
Scientific Research Applications
Pharmaceutical Development
4,6-Dimethylpyrimidine-2-carbonitrile serves as an important intermediate in the synthesis of various pharmaceuticals:
- Pyrimethanil : This compound is synthesized from this compound and is used as a fungicide in agriculture. It exhibits significant antifungal activity against a range of plant pathogens, making it valuable for crop protection .
- Antiviral Agents : Research indicates that derivatives of this compound can exhibit antiviral properties, particularly against viral infections affecting the respiratory system .
Agrochemical Applications
The compound is utilized in the formulation of agrochemicals due to its fungicidal properties. Pyrimethanil, derived from it, is particularly effective against diseases such as powdery mildew and botrytis blight in crops like grapes and strawberries .
Material Science
In materials science, this compound has been explored for its potential use in synthesizing polymers and other advanced materials. Its ability to participate in various polymerization reactions makes it a candidate for developing new materials with specific properties.
Case Study 1: Synthesis of Pyrimethanil
A study documented the synthesis of pyrimethanil from this compound through a multi-step reaction involving aniline and cyanamide. The process was optimized for yield and purity, demonstrating the compound's utility in agricultural applications .
Case Study 2: Antiviral Activity
Another research article highlighted the antiviral activity of derivatives synthesized from this compound. The study demonstrated effective inhibition of viral replication in vitro, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 4,6-Dimethylpyrimidine-2-carbonitrile is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The cyano group and the pyrimidine ring are likely involved in these interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Pyrimidine-2-carbonitrile: Lacks the methyl groups at positions 4 and 6.
4,6-Dimethylpyrimidine-2-amine: Contains an amine group instead of a cyano group.
4,6-Dimethylpyrimidine-2-carboxylic acid: Contains a carboxylic acid group instead of a cyano group.
Uniqueness: 4,6-Dimethylpyrimidine-2-carbonitrile is unique due to the presence of both methyl groups and the cyano group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications.
Biological Activity
4,6-Dimethylpyrimidine-2-carbonitrile (CAS Number: 22126-16-5) is a heterocyclic organic compound notable for its pyrimidine ring structure, which is substituted with two methyl groups at the 4 and 6 positions and a cyano group at the 2 position. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₇H₈N₂
- Appearance : Pale yellow crystalline solid
- Solubility : Soluble in various organic solvents
- Synthesis : Commonly synthesized through the condensation reaction of 4,6-dimethylsulfanylamine and dicyanomethanide.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the following areas:
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes and receptors. The presence of the cyano group and the structural features of the pyrimidine ring are thought to play critical roles in these interactions, influencing both activity and specificity .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Antibacterial Studies :
- A study evaluated various thiosubstituted derivatives of this compound for their antibacterial properties against common pathogens. Results indicated significant inhibition zones compared to control groups.
- Anticancer Applications :
-
Pharmacological Investigations :
- The compound has been investigated as a potential scaffold for new drug development due to its structural characteristics that allow for modifications leading to enhanced biological activity.
Comparative Analysis of Similar Compounds
The following table summarizes key features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Aminopyrimidine | Amino group at position 2 | Strong basicity and reactivity |
4-Methylpyrimidine | Methyl group at position 4 | Less steric hindrance |
5-Methylpyrimidine | Methyl group at position 5 | Altered reactivity |
2-Cyanopyrimidine | Cyano group at position 2 | Similar reactivity |
This compound | Methyl groups at positions 4 & 6, cyano at position 2 | Antimicrobial, antifungal, anticancer |
The uniqueness of this compound lies in its specific combination of substituents which enhances its reactivity and biological activity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
4,6-dimethylpyrimidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUJKEOTNKJDHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357892 | |
Record name | 4,6-dimethylpyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22126-16-5 | |
Record name | 4,6-dimethylpyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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